
Stearic Acid Iron(III) Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stearic Acid Iron(III) Salt, also known as Iron(III) Stearate or Ferric Stearate, is a metal-organic compound formed by the reaction of stearic acid with iron(III) ions. This compound is classified as a metallic soap, which is a metal derivative of a fatty acid. It has the chemical formula C54H105FeO6 and is typically found as an orange-red powder .
Preparation Methods
Synthetic Routes and Reaction Conditions: Stearic Acid Iron(III) Salt is synthesized by reacting stearic acid with iron(III) oxide or iron(III) chloride. The reaction typically involves heating the mixture to facilitate the formation of the salt. The general reaction can be represented as: [ \text{3 C18H36O2 + FeCl3 → Fe(C18H35O2)3 + 3 HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where stearic acid and iron(III) chloride are combined under controlled temperatures. The product is then purified through filtration and drying processes to obtain the final compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the iron(III) ions are reduced to iron(II) ions.
Reduction: The compound can also participate in reduction reactions, where the iron(III) ions are reduced to iron(II) ions.
Substitution: this compound can undergo substitution reactions where the stearate ions are replaced by other anions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium stearate and other fatty acid salts can be used for substitution reactions.
Major Products Formed:
Oxidation: Iron(II) stearate and other iron(II) compounds.
Reduction: Iron(II) stearate and hydrogen gas.
Substitution: Various metal stearates depending on the substituting metal.
Scientific Research Applications
Stearic Acid Iron(III) Salt has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: The compound is studied for its role in biological systems, particularly in the transport and storage of iron.
Medicine: Research is being conducted on its potential use in drug delivery systems and as an iron supplement.
Industry: It is used as a lubricant, stabilizer, and release agent in the production of plastics and rubber
Mechanism of Action
The mechanism by which Stearic Acid Iron(III) Salt exerts its effects involves the interaction of iron(III) ions with various molecular targets. In biological systems, the iron(III) ions can bind to proteins and enzymes, influencing their activity. The stearate ions provide hydrophobic properties, which can affect the solubility and stability of the compound in different environments .
Comparison with Similar Compounds
Calcium Stearate: Another metallic soap with similar properties but different metal ion.
Zinc Stearate: Widely used in the rubber and plastics industry for its lubricating properties.
Magnesium Stearate: Commonly used as a flow agent in the pharmaceutical industry.
Uniqueness: Stearic Acid Iron(III) Salt is unique due to the presence of iron(III) ions, which impart distinct redox properties and potential biological activity. Its ability to participate in both oxidation and reduction reactions makes it versatile for various applications .
Properties
Molecular Formula |
C54H108FeO6 |
|---|---|
Molecular Weight |
909.3 g/mol |
IUPAC Name |
iron;octadecanoic acid |
InChI |
InChI=1S/3C18H36O2.Fe/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h3*2-17H2,1H3,(H,19,20); |
InChI Key |
LHGDCRMACPQXQI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCCCC(=O)O.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






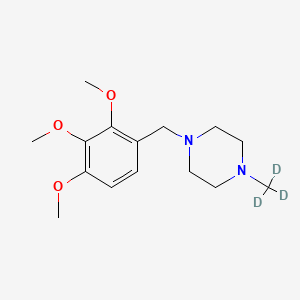
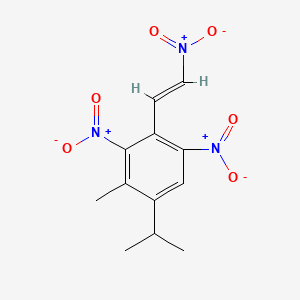
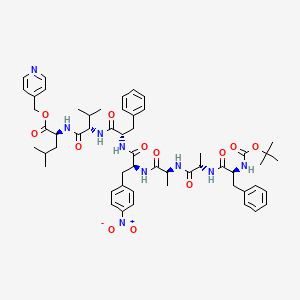
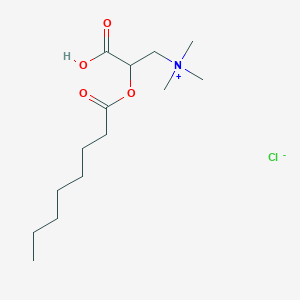
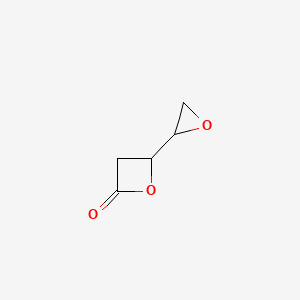
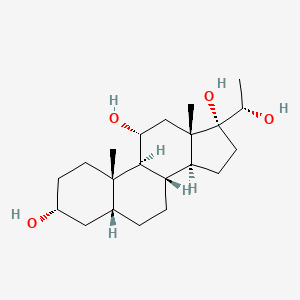


![[(2R)-3-[hydroxy-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethoxy]phosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13827174.png)

